1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)-
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Overview
Description
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The presence of the carboxamide moiety at the 2-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a potent inhibitor in many biological systems .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline derivatives.
Carboxylation: The indole is carboxylated at the 2-position using a carboxylating agent such as carbon dioxide in the presence of a strong base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Scientific Research Applications
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Protein Binding: It binds to proteins, altering their conformation and function.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- can be compared with other indole derivatives such as:
1H-Indole-2-carboxamide: Lacks the hydroxyhexyl group, resulting in different biological activities and binding properties.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: Contains a chloro and phenyl group, which enhances its glycogen phosphorylase inhibitory activity.
Indole-3-carboxamide: Substituted at the 3-position, leading to different reactivity and biological effects.
The uniqueness of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
672333-06-1 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c18-10-6-2-1-5-9-16-15(19)14-11-12-7-3-4-8-13(12)17-14/h3-4,7-8,11,17-18H,1-2,5-6,9-10H2,(H,16,19) |
InChI Key |
GVXWRMNUFGFSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCCO |
Origin of Product |
United States |
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